4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide
Description
4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a fluorine atom and a benzamide group further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Properties
Molecular Formula |
C17H15FN4O2 |
|---|---|
Molecular Weight |
326.32 g/mol |
IUPAC Name |
4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C17H15FN4O2/c1-11-21-15-14(3-2-8-19-15)17(24)22(11)10-9-20-16(23)12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H,20,23) |
InChI Key |
GXVUEQFGFIVFBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic aromatic substitution using a suitable fluorinating agent.
Attachment of the Benzamide Group: This step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrido[2,3-d]pyrimidine core.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl groups results in the corresponding alcohols.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Industry: It can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects, such as the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]benzamide
- 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)methyl]benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the fluorine atom. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-fluoro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide is a compound that belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H19FN4O
- Molecular Weight : 324.37 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Pyrido[2,3-d]pyrimidines have garnered attention for their anticancer properties and ability to inhibit various biological targets. The specific compound under review has shown promising activity against several cancer cell lines and may act through multiple mechanisms.
Anticancer Activity
Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure exhibit significant anticancer effects. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and causing DNA fragmentation. This has been demonstrated in studies where similar derivatives showed IC50 values in the low micromolar range against various cancer cell lines (e.g., prostate PC-3 and lung A-549 cells) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-fluoro-N-[...] | PC-3 | 1.54 |
| 4-fluoro-N-[...] | A-549 | 3.36 |
Inhibition of Kinase Activity
The compound may also act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. CDK inhibitors have been approved for clinical use in breast cancer treatment .
Case Studies
Several studies have documented the biological effects of similar pyrido[2,3-d]pyrimidine derivatives:
- Study on Anticancer Properties : A study evaluated the anticancer activity of various pyrido[2,3-d]pyrimidine derivatives, highlighting their potential to inhibit tumor growth in vivo and in vitro. The study reported that these compounds could significantly reduce tumor size in xenograft models .
- Mechanistic Insights : Another research article focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate intrinsic apoptotic pathways and downregulate anti-apoptotic proteins .
Pharmacological Profile
The pharmacological profile of this compound suggests that it may possess additional therapeutic properties beyond anticancer activity:
- Anti-inflammatory Effects : Some studies indicate that related compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Neuroprotective Potential : Preliminary data suggest potential neuroprotective effects, which warrant further investigation into its use for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
